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Cat. No.: B15137833 Get Quote

This guide provides a comprehensive overview of the selectivity profiling of Pomalidomide-
NH-PEG6-amide-C2-CPI-1612, a proteolysis-targeting chimera (PROTAC) designed to

degrade the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein

p300 (EP300). This document is intended for researchers, scientists, and drug development

professionals interested in the characterization of this CBP/EP300 degrader.

Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also referred to as dCE-1, is a

heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the vicinity

of CBP and EP300, leading to their ubiquitination and subsequent degradation by the

proteasome. The molecule consists of three key components: the CRBN ligand pomalidomide,

a flexible PEG6 linker, and the potent CBP/EP300 histone acetyltransferase (HAT) inhibitor

CPI-1612.

Comparative Performance and Selectivity
The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-

target effects. For Pomalidomide-NH-PEG6-amide-C2-CPI-1612, selectivity needs to be

assessed at multiple levels: on-target degradation potency, differentiation between the highly

homologous CBP and EP300 paralogs, and potential degradation of other cellular proteins (off-

targets).
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Pomalidomide-NH-PEG6-amide-C2-CPI-1612 has been shown to induce the degradation of

CBP/EP300 in multiple myeloma cells. The reported half-maximal degradation concentration

(DC50) provides a quantitative measure of its on-target potency.

Table 1: On-Target Degradation Potency of Pomalidomide-NH-PEG6-amide-C2-CPI-1612
(dCE-1)

Compound Target Cell Line DC50 (µM) Citation

Pomalidomide-

NH-PEG6-

amide-C2-CPI-

1612 (dCE-1)

CBP/EP300 LP1 1.3 [1]

Selectivity Profile of Components
The selectivity of the constituent molecules of the PROTAC can provide insights into its

potential off-target activities.

CPI-1612 (CBP/EP300 Inhibitor)

CPI-1612 is a highly potent and selective inhibitor of the HAT activity of CBP and EP300.

However, like many small molecules, it can exhibit off-target effects at higher concentrations.

Table 2: In Vitro Potency and Selectivity of CPI-1612

Target/Assay IC50 Citation

EP300 (full length) <0.5 nM [2]

CBP (full length) 2.9 nM [2]

hERG binding 10.4 µM [2]

CYP2C8 1.9 µM [2]

CYP2C19 2.7 µM [2]

Pomalidomide (CRBN Ligand)
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Pomalidomide is a well-characterized immunomodulatory drug that binds to CRBN. Its use in

PROTACs can lead to the degradation of known off-target proteins, primarily zinc finger

transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos). This is a known class effect of

pomalidomide-based PROTACs and should be experimentally verified for any new construct.[3]

[4]

Comparison with Other CBP/EP300 Degraders
The development of selective CBP or EP300 degraders is an active area of research.

Achieving selectivity between these two highly similar proteins is a significant challenge. The

performance of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 should be benchmarked

against other published degraders to understand its relative potency and selectivity. For

instance, the degrader dCE-2, which also targets CBP/EP300, has shown a degree of

selectivity for CBP over EP300 in certain cell lines.[5] A comprehensive selectivity profile for

dCE-1 would require similar comparative studies.

Signaling Pathway and Mechanism of Action
The mechanism of action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 follows the

canonical PROTAC pathway, inducing the formation of a ternary complex between CBP/EP300

and the CRL4-CRBN E3 ubiquitin ligase, leading to target protein degradation.
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Caption: Mechanism of action for Pomalidomide-NH-PEG6-amide-C2-CPI-1612.

Experimental Protocols
To fully characterize the selectivity profile of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a

series of well-defined experiments are necessary.

Western Blotting for Target Protein Degradation
This protocol is used to quantify the extent of CBP and EP300 degradation upon treatment with

the PROTAC.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15137833?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137833?utm_src=pdf-body
https://www.benchchem.com/product/b15137833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Treatment
with PROTAC
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Caption: Experimental workflow for Western Blot analysis.

Methodology:

Cell Culture and Treatment: Plate cells (e.g., LP1, MM1S) at an appropriate density and

allow them to adhere overnight. Treat cells with varying concentrations of Pomalidomide-
NH-PEG6-amide-C2-CPI-1612 or vehicle control (DMSO) for a specified time course (e.g.,

4, 8, 16, 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies specific for CBP,

EP300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Subsequently,

incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.

Quantification: Densitometrically quantify the protein bands and normalize to the loading

control to determine the percentage of protein degradation relative to the vehicle-treated
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control.

Global Proteomics for Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide

identification of off-target degradation events.

Cell Treatment with
PROTAC vs. Vehicle Cell Lysis & Protein Digestion Peptide Labeling

(e.g., TMT) LC-MS/MS Analysis Data Analysis & Protein
Identification/Quantification

Statistical Analysis
to Identify Downregulated Proteins
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Caption: Workflow for global proteomics-based off-target analysis.

Methodology:

Sample Preparation: Treat cells with Pomalidomide-NH-PEG6-amide-C2-CPI-1612 and a

vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation targets.

Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using

trypsin.

Peptide Labeling: Label the peptides from different treatment groups with isobaric tags (e.g.,

TMT) for multiplexed analysis.

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze

them using a high-resolution mass spectrometer.

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins

across all samples.

Hit Identification: Perform statistical analysis to identify proteins that are significantly

downregulated in the PROTAC-treated samples compared to the control. These are potential

off-targets and require further validation by orthogonal methods like Western blotting.

Cereblon Binding Assay (Fluorescence Polarization)
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This assay confirms the engagement of the pomalidomide moiety with its target E3 ligase,

Cereblon.

Methodology:

Assay Principle: This is a competitive binding assay where the PROTAC competes with a

fluorescently labeled tracer (e.g., fluorescently tagged pomalidomide) for binding to purified

recombinant CRBN.

Procedure: Incubate a fixed concentration of purified CRBN and the fluorescent tracer with

increasing concentrations of Pomalidomide-NH-PEG6-amide-C2-CPI-1612.

Measurement: Measure the fluorescence polarization (FP) of the samples. Binding of the

large CRBN protein to the small fluorescent tracer results in a high FP signal. Displacement

of the tracer by the PROTAC leads to a decrease in the FP signal.

Data Analysis: Plot the change in FP against the PROTAC concentration to determine the

binding affinity (IC50 or Ki).

EP300/CBP Histone Acetyltransferase (HAT) Assay
This enzymatic assay can be used to confirm that the CPI-1612 warhead retains its inhibitory

activity within the PROTAC construct.

Methodology:

Assay Principle: This assay measures the transfer of an acetyl group from acetyl-CoA to a

histone peptide substrate by purified recombinant EP300 or CBP.

Procedure: Perform the enzymatic reaction in the presence of varying concentrations of

Pomalidomide-NH-PEG6-amide-C2-CPI-1612.

Detection: The level of histone acetylation can be quantified using various methods, such as

a colorimetric or fluorescent assay that detects the free Coenzyme A produced, or by using

an antibody that specifically recognizes the acetylated histone peptide in an ELISA or TR-

FRET format.
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Data Analysis: Determine the IC50 value by plotting the inhibition of HAT activity against the

concentration of the PROTAC.

Conclusion
Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent degrader of CBP/EP300. A

thorough understanding of its selectivity profile is essential for its further development and

application. This guide provides a framework for the comparative analysis of this PROTAC and

detailed protocols for the key experiments required to elucidate its on- and off-target effects.

The provided experimental workflows and signaling pathway diagrams offer a clear visual

representation of the necessary steps and underlying biological mechanisms. Further studies,

particularly global proteomics analysis, are crucial to fully characterize the selectivity of this

molecule and its potential as a chemical probe or therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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